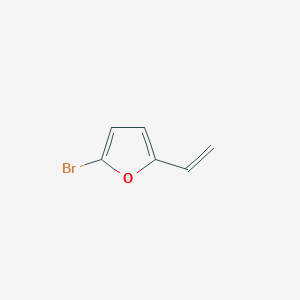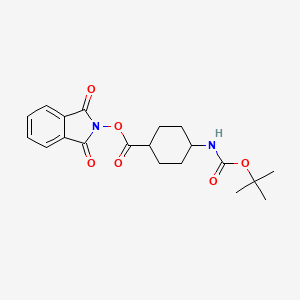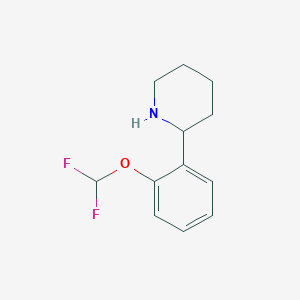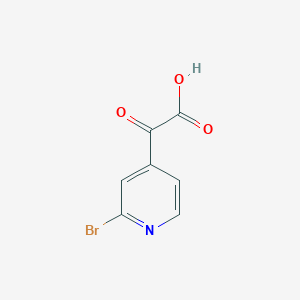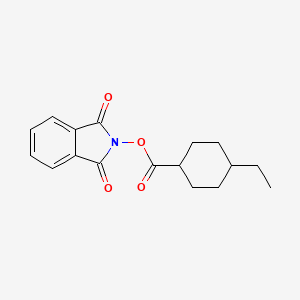
(1r,4r)-1,3-Dioxoisoindolin-2-yl 4-ethylcyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,4r)-4-ethylcyclohexane-1-carboxylate is a complex organic compound that belongs to the class of isoindoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,4r)-4-ethylcyclohexane-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a phthalic anhydride derivative with an amine, followed by cyclization and esterification steps.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts, temperature control, and solvent selection are crucial factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,4r)-4-ethylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,4r)-4-ethylcyclohexane-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,4r)-4-ethylcyclohexane-1-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways would require detailed experimental studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide Derivatives: Compounds like phthalimide share structural similarities and are used in similar applications.
Isoindoline Derivatives: These compounds have a similar core structure and exhibit comparable chemical properties.
Uniqueness
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,4r)-4-ethylcyclohexane-1-carboxylate is unique due to its specific substituents and stereochemistry, which can influence its reactivity and interactions in various applications.
Propiedades
Fórmula molecular |
C17H19NO4 |
|---|---|
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) 4-ethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C17H19NO4/c1-2-11-7-9-12(10-8-11)17(21)22-18-15(19)13-5-3-4-6-14(13)16(18)20/h3-6,11-12H,2,7-10H2,1H3 |
Clave InChI |
JPWUQKYNPNNCQD-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


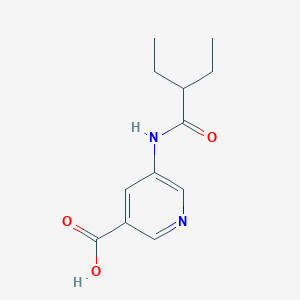

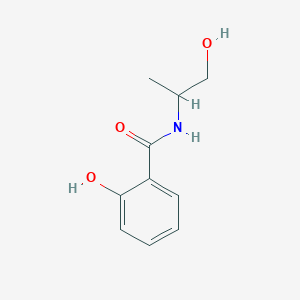
![1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B15316544.png)
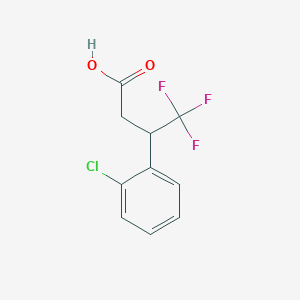
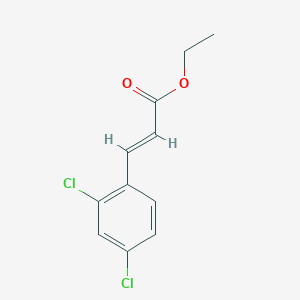
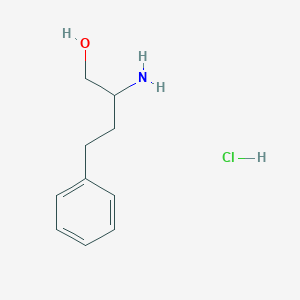

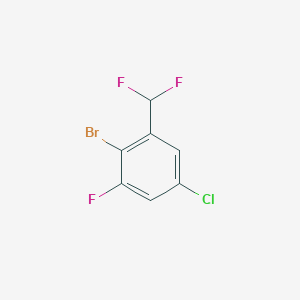
![Ethyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15316569.png)
